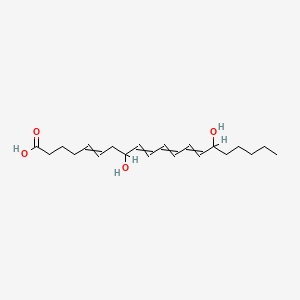
8(S),15(S)-diHETE
Übersicht
Beschreibung
8(S),15(S)-diHETE is a derivative of arachidonic acid, a polyunsaturated fatty acid. This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and immune responses . It is characterized by its unique structure, featuring hydroxyl groups at the 8th and 15th positions and conjugated double bonds at the 5th, 9th, 11th, and 13th positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8(S),15(S)-diHETE can be synthesized through the enzymatic oxidation of arachidonic acid. The process involves the action of lipoxygenases, specifically 8-lipoxygenase and 15-lipoxygenase, which introduce hydroxyl groups at the 8th and 15th positions . The reaction conditions typically require a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced using biotechnological methods involving genetically engineered microorganisms that express the necessary lipoxygenases .
Analyse Chemischer Reaktionen
Types of Reactions: 8(S),15(S)-diHETE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxy derivatives.
Reduction: The hydroxyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.
Major Products:
Hydroperoxy derivatives: Formed through oxidation.
Alcohols: Formed through reduction.
Esters and ethers: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
8(S),15(S)-diHETE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8(S),15(S)-diHETE involves its interaction with specific receptors and enzymes. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha, which regulates gene expression involved in lipid metabolism and inflammation . Additionally, it can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, influencing the production of other eicosanoids .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyicosa-5,9,11,13-tetraenoic acid: Lacks the hydroxyl group at the 15th position.
15-Hydroxyicosa-5,9,11,13-tetraenoic acid: Lacks the hydroxyl group at the 8th position.
8,15-Dihydroperoxyicosa-5,9,11,13-tetraenoic acid: Contains hydroperoxy groups instead of hydroxyl groups.
Uniqueness: 8(S),15(S)-diHETE is unique due to its dual hydroxylation, which imparts distinct biological activities and makes it a valuable compound for studying the interplay between different eicosanoids and their roles in physiological and pathological processes .
Eigenschaften
IUPAC Name |
8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246515 | |
| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77667-08-4 | |
| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77667-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















